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Compound of Interest

Compound Name: (S)-(+)-2-Phenylbutyric acid

Cat. No.: B1363286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the

structure of (S)-(+)-2-Phenylbutyric acid. Below, we present key experimental data and

protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS). A critical aspect of analyzing chiral molecules like 2-

Phenylbutyric acid is that standard spectroscopic techniques (NMR, IR, and MS) do not

differentiate between enantiomers. The spectra of (S)-(+)-2-Phenylbutyric acid and (R)-(-)-2-

Phenylbutyric acid are identical under achiral conditions. Therefore, the data presented for the

racemic mixture ((±)-2-Phenylbutyric acid) is representative of the individual enantiomers in the

absence of a chiral environment. Differentiation requires specific chiral analytical techniques,

which are discussed in the experimental protocols.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (±)-2-Phenylbutyric acid.

Table 1: ¹H NMR Spectroscopic Data for (±)-2-Phenylbutyric Acid
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Chemical Shift (ppm) Multiplicity Assignment

12.0 (broad) Singlet -COOH

7.35 - 7.20 Multiplet Aromatic C-H

3.50 Triplet Methine C-H (α to COOH)

2.10 - 1.90 Multiplet Methylene C-H₂ (β to COOH)

0.90 Triplet Methyl C-H₃ (γ to COOH)

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for (±)-2-Phenylbutyric Acid[1]

Chemical Shift (ppm) Assignment

180.5 Carbonyl (-COOH)

140.0 Quaternary Aromatic C

128.7 Aromatic C-H

127.8 Aromatic C-H

127.0 Aromatic C-H

54.0 Methine C-H (α to COOH)

29.0 Methylene C-H₂ (β to COOH)

12.0 Methyl C-H₃ (γ to COOH)

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.[1]

Table 3: IR Spectroscopic Data for (±)-2-Phenylbutyric Acid[2]
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

3030 Medium Aromatic C-H stretch

2970, 2880 Medium Aliphatic C-H stretch

1710 Strong C=O stretch (Carboxylic Acid)

1450, 1410 Medium C-H bend

1290 Strong C-O stretch

940 Broad O-H bend

Sample preparation: KBr pellet or thin film.[2]

Table 4: Mass Spectrometry Data for (±)-2-Phenylbutyric Acid[3]

m/z Ratio Relative Intensity Assignment

164 Moderate Molecular Ion [M]⁺

119 Strong [M - COOH]⁺

91 Very Strong [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI).[3]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 400 or 500 MHz spectrometer, pulse angle of 45°, acquisition time of

2-3 seconds, and a relaxation delay of 1-2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 100 or 125 MHz spectrometer, pulse angle of 30°, a larger spectral

width than ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds).

Chiral Analysis (Enantiomeric Differentiation):

Using Chiral Shift Reagents:

Acquire a standard ¹H NMR spectrum of the sample.

Add a small amount of a chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃ or

a chiral solvating agent) to the NMR tube.

Acquire subsequent ¹H NMR spectra. The chiral reagent will form diastereomeric

complexes with the enantiomers, leading to separate signals for each enantiomer,

allowing for the determination of enantiomeric excess.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.[4]

Place the powder into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.[4]

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background to

generate the absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is often derivatized (e.g.,

silylation) to increase its volatility.[5] The derivatized sample is injected into a gas

chromatograph, which separates it from impurities before it enters the mass spectrometer.

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the

ion source.

Ionization:
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Electron Ionization (EI): The sample is bombarded with a high-energy electron beam,

causing ionization and extensive fragmentation. This is useful for structural elucidation.

Analysis:

The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer

(e.g., quadrupole or time-of-flight).

A detector records the abundance of each ion, generating a mass spectrum.

Chiral Analysis:

Standard MS does not distinguish between enantiomers. However, by coupling mass

spectrometry with a chiral separation technique like chiral gas or liquid chromatography,

the enantiomers can be separated before entering the mass spectrometer, allowing for

their individual detection and quantification.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the

structure of (S)-(+)-2-Phenylbutyric acid, including the crucial step of chiral analysis.
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Click to download full resolution via product page

Caption: Workflow for spectroscopic confirmation of (S)-(+)-2-Phenylbutyric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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